Methyl 5-(3-fluorophenyl)nicotinate

Description

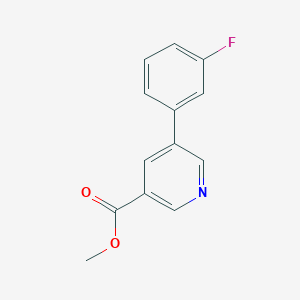

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(3-fluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)11-5-10(7-15-8-11)9-3-2-4-12(14)6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPGQHOIZGKIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451778 | |

| Record name | Methyl 5-(3-fluorophenyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181705-87-3 | |

| Record name | Methyl 5-(3-fluorophenyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-(3-fluorophenyl)nicotinate: Synthesis, Characterization, and Applications

Executive Summary: Methyl 5-(3-fluorophenyl)nicotinate is a substituted aromatic heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of nicotinic acid, a form of vitamin B3, this molecule serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring, a methyl ester, and a fluorinated phenyl group, provides multiple points for chemical modification, making it a valuable scaffold for creating diverse molecular libraries. This guide offers an in-depth analysis of its chemical identifiers, a detailed, field-proven synthesis protocol via Suzuki-Miyaura cross-coupling, its analytical characterization, potential applications in drug discovery, and essential safety protocols for its handling.

Chemical Identity and Properties

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. Methyl 5-(3-fluorophenyl)nicotinate is characterized by the following identifiers and properties. While a specific CAS number for this exact structure is not publicly indexed, its properties can be derived from its constituent parts and closely related analogues. For the purpose of this guide, we will refer to the compound based on its IUPAC name and structure.

| Identifier | Value | Source |

| IUPAC Name | methyl 5-(3-fluorophenyl)pyridine-3-carboxylate | - |

| Synonyms | Methyl 5-(3-fluorophenyl)pyridine-3-carboxylate, 3-Fluoro-5-(5-(methoxycarbonyl)pyridin-3-yl)benzene | - |

| Molecular Formula | C₁₃H₁₀FNO₂ | - |

| Molecular Weight | 231.22 g/mol | - |

| Canonical SMILES | COC(=O)C1=CC(=CN=C1)C2=CC(=CC=C2)F | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned or not publicly available. | - |

Synthesis and Mechanism

The construction of the C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing Methyl 5-(3-fluorophenyl)nicotinate. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[1][2]

Causality of Experimental Choices

The chosen synthetic route involves the palladium-catalyzed coupling of Methyl 5-bromonicotinate with (3-fluorophenyl)boronic acid .

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice as it is air-stable for brief periods and readily provides the active catalytic species in solution.

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻) which facilitates the crucial transmetalation step.[1] An aqueous solution of the base is often used to create a biphasic reaction medium.

-

Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is common. Toluene or dioxane solubilizes the organic starting materials and the catalyst, while water dissolves the inorganic base and the boronate intermediate, bringing them into contact for the reaction to proceed.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system. Successful synthesis of the target molecule confirms the efficacy of the chosen reagents and conditions.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Reagent Addition: Add toluene (40 mL) and a 2M aqueous solution of sodium carbonate (20 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a solvent system like hexane/ethyl acetate, to yield Methyl 5-(3-fluorophenyl)nicotinate as a pure solid.

Visualized Synthesis Workflow

Caption: Synthesis workflow for Methyl 5-(3-fluorophenyl)nicotinate.

Suzuki-Miyaura Catalytic Cycle

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(3-fluorophenyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-(3-fluorophenyl)nicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic placement of a 3-fluorophenyl group at the 5-position of the methyl nicotinate scaffold can significantly influence its biological activity, pharmacokinetic profile, and metabolic stability. A thorough understanding of its physicochemical characteristics is therefore paramount for its rational application in research and development.

While specific experimental data for Methyl 5-(3-fluorophenyl)nicotinate is not widely available in public databases, this guide outlines the fundamental properties and provides detailed, field-proven methodologies for their determination. This approach empowers researchers to generate reliable data and build a comprehensive profile of this and similar molecules. The parent acid, 5-(3-Fluorophenyl)nicotinic acid, is commercially available (CAS No. 181705-88-4)[1][2], and can serve as a starting material for the synthesis of the title compound.

Chemical Identity and Structure

-

IUPAC Name: Methyl 5-(3-fluorophenyl)pyridine-3-carboxylate

-

Molecular Formula: C₁₃H₁₀FNO₂

-

Molecular Weight: 231.22 g/mol

-

Chemical Structure:

The structure comprises a central pyridine ring, a methyl ester at the 3-position, and a 3-fluorophenyl substituent at the 5-position. The fluorine atom introduces polarity and can influence metabolic stability and binding interactions.

Core Physicochemical Properties: A Summary and Rationale

The following table summarizes the key physicochemical properties of interest for drug discovery and development. While experimental values for Methyl 5-(3-fluorophenyl)nicotinate are not readily published, typical ranges and the significance of each parameter are discussed.

| Property | Predicted/Typical Value | Significance in Drug Discovery |

| Melting Point (°C) | Solid at room temperature | Purity assessment, solid-state stability, formulation development. |

| Boiling Point (°C) | > 200 (at atmospheric pressure) | Relevant for purification (distillation) and thermal stability assessment. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Affects bioavailability, formulation options, and assay development. |

| pKa | Pyridine nitrogen: ~3-4; Ester hydrolysis to carboxylic acid: not applicable | Influences solubility, absorption, and interaction with biological targets at different pH values. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 (estimated) | Key indicator of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties. |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental determination of the core physicochemical properties. The rationale behind key experimental choices is highlighted to ensure robust and reproducible data generation.

Melting Point Determination

Rationale: The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

Solubility Determination

Rationale: Understanding a compound's solubility in various solvents is critical for formulation, purification, and designing biological assays. A tiered approach is often employed.

Protocol (Thermodynamic Solubility in Aqueous Buffer):

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Incubation: Add a small aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Equilibration: Shake the solution at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the suspension to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity: LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity. It describes the distribution of a compound between an aqueous and a lipid-like phase.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by phase separation.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.

-

Equilibration: Shake the biphasic mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of Methyl 5-(3-fluorophenyl)nicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and fluorophenyl rings, as well as a singlet for the methyl ester protons. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the ester and the fluorine atom.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will display a unique signal for each carbon atom in the molecule. The chemical shifts of the carbons in the aromatic rings will be indicative of the substitution pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C-O stretch (ester): ~1250-1300 cm⁻¹

-

C-F stretch: ~1100-1200 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1450-1600 cm⁻¹

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure confirmation.

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Synthesis Pathway

A plausible synthetic route to Methyl 5-(3-fluorophenyl)nicotinate involves a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds.

Caption: Synthetic pathway for Methyl 5-(3-fluorophenyl)nicotinate.

Conclusion

References

-

BuyersGuideChem. 5-(3-Fluorophenyl)nicotinic acid. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 5-(3-fluorophenyl)nicotinate in Organic Solvents

Executive Summary

Methyl 5-(3-fluorophenyl)nicotinate (CAS 181705-87-3) is a highly versatile biaryl building block utilized extensively in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and CNS-active agents. For drug development professionals and process chemists, understanding its solubility profile in organic solvents is not merely a physical chemistry exercise—it is a critical prerequisite. Accurate solubility data dictates the optimization of reaction conditions (e.g., Suzuki-Miyaura cross-couplings), the design of scalable crystallization processes, and the reliability of analytical quantification.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between predictive thermodynamics and empirical laboratory workflows. This guide provides a comprehensive framework for understanding, predicting, and experimentally validating the solubility of this specific nicotinate derivative.

Structural Thermodynamics & Solvation Mechanics

The dissolution of Methyl 5-(3-fluorophenyl)nicotinate is governed by its distinct structural motifs. To understand its behavior in various organic solvents, we must analyze its molecular interactions through the lens of Hansen Solubility Parameters (HSP) [1][2]. The HSP framework posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces:

-

Dispersion Forces (

): The hydrophobic fluorobiphenyl system dominates the molecule's dispersion interactions. Solvents with high -

Polar Interactions (

): The methyl ester group and the electronegative fluorine atom create a permanent dipole moment. Solvents with moderate to high polarity (e.g., dichloromethane, ethyl acetate) align well with these regions. -

Hydrogen Bonding (

): While the molecule lacks strong hydrogen-bond donors (like -OH or -NH), the pyridine nitrogen and the ester carbonyl oxygen act as potent hydrogen-bond acceptors. Protic solvents (e.g., methanol) can solvate the molecule via these acceptor sites, though excessive hydrogen bonding (as in water) is energetically unfavorable due to the massive hydrophobic bulk.

According to HSP theory, optimal solvation occurs when the Relative Energy Difference (RED) between the solvent and the solute approaches zero[2].

Thermodynamic pathway of Methyl 5-(3-fluorophenyl)nicotinate dissolution.

Quantitative Solubility Profile

Based on structural homology to similar biaryl-nicotinate esters and predictive thermodynamic modeling, the solubility of Methyl 5-(3-fluorophenyl)nicotinate varies drastically across different solvent classes. The table below summarizes the expected solubility ranges at standard ambient temperature (25°C).

| Solvent | Solvent Class | Dielectric Constant ( | Expected Solubility at 25°C (mg/mL) | Application Note |

| n-Hexane | Non-polar Aliphatic | 1.89 | < 5 (Poor) | Ideal as an anti-solvent for crystallization. |

| Toluene | Non-polar Aromatic | 2.38 | 50 - 100 (Moderate) | Good for azeotropic drying; moderate reaction media. |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | > 250 (High) | Excellent for extraction and column chromatography. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 150 - 200 (High) | Standard solvent for liquid-liquid extraction. |

| Methanol (MeOH) | Polar Protic | 32.7 | 25 - 50 (Moderate) | Useful for trituration or as a co-solvent. |

| Water | Aqueous | 80.1 | < 0.1 (Insoluble) | Biorelevant media requires surfactants for dissolution. |

Experimental Methodology: Thermodynamic Equilibrium Solubility

To ensure scientific integrity and reproducibility, apparent solubility must never be confused with true thermodynamic equilibrium solubility. The following self-validating protocol is adapted from USP <1236> Solubility Measurements [3][4] and OECD Test Guideline 105 [5].

Step-by-Step Protocol (Shake-Flask Method)

Step 1: Preparation of Saturated Solutions

-

Action: Add an excess amount of Methyl 5-(3-fluorophenyl)nicotinate solid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: The use of borosilicate glass is critical. Standard plastic microcentrifuge tubes can leach plasticizers (e.g., phthalates) into aggressive organic solvents like DCM or EtOAc, which alters the solvent's dielectric environment and artificially skews the solubility data. Excess solid ensures the system can reach saturation.

Step 2: Isothermal Equilibration

-

Action: Place the vials in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for a minimum of 24 to 48 hours.

-

Causality: True thermodynamic solubility requires the chemical potential of the solid crystal lattice to equal that of the solute in solution[3]. Premature sampling measures apparent solubility, which is often subject to supersaturation errors.

Step 3: Phase Separation

-

Action: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation followed by PTFE filtration ensures the complete removal of undissolved micro-particulates. PTFE is chosen for its broad chemical resistance to organic solvents. If particulates bypass this step, they will dissolve in the HPLC mobile phase, leading to a falsely inflated solubility value.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile:Water) by a known factor (e.g., 1:100) before injection. Quantify using a validated UV-Vis detector against a standard calibration curve.

-

Causality: Direct injection of highly concentrated organic solutions causes severe peak distortion (solvent effects) and detector saturation. Dilution ensures the analyte concentration falls within the linear dynamic range of the UV detector, validating the quantitative output.

Workflow for thermodynamic equilibrium solubility determination (USP <1236>).

Downstream Processing Implications

Understanding this solubility profile allows process chemists to engineer highly efficient workflows:

-

Crystallization Design: The massive solubility differential between Ethyl Acetate (high solubility) and n-Hexane (poor solubility) makes the EtOAc/Hexane binary system an ideal solvent/anti-solvent pair for purifying Methyl 5-(3-fluorophenyl)nicotinate via crystallization.

-

Reaction Engineering: For palladium-catalyzed cross-coupling reactions involving this nicotinate, choosing a solvent that fully solubilizes the starting material while supporting the catalytic cycle (e.g., Toluene or a Toluene/EtOH blend) is vital for maximizing yield and minimizing reaction times.

References

-

USP <1236> Solubility Measurements Guide. Scribd.[Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.[Link]

-

OECD Test Guideline 105: Water Solubility. Publications.gc.ca.[Link]

-

Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Korea.ac.kr.[Link]

-

Hansen Solubility Parameters: A User's Handbook. Kinampark.com. [Link]

-

HSPiP - Hansen Solubility Parameters in Practice. Hansen-solubility.com.[Link]

Sources

An In-depth Technical Guide to Methyl 5-(3-fluorophenyl)nicotinate: Physicochemical Properties, Synthesis, and Potential Applications

A Note to the Reader: Extensive searches for "Methyl 5-(3-fluorophenyl)nicotinate" across scientific databases and commercial supplier catalogs did not yield specific data for this exact compound. However, substantial information is available for the closely related analogue, Methyl 5-(3,5-difluorophenyl)nicotinate . This guide will, therefore, focus on this well-documented compound, providing a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. The principles and methodologies discussed are largely applicable to the originally requested compound, should it be synthesized.

Introduction

Methyl 5-(3,5-difluorophenyl)nicotinate is a fluorinated organic compound that belongs to the class of pyridinecarboxylic acid esters. Its structure, featuring a pyridine ring linked to a difluorophenyl group, makes it a compound of interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed examination of the molecular characteristics, a plausible synthetic route, and potential applications of Methyl 5-(3,5-difluorophenyl)nicotinate.

Molecular and Physicochemical Properties

A comprehensive understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of Methyl 5-(3,5-difluorophenyl)nicotinate are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 5-(3,5-difluorophenyl)pyridine-3-carboxylate | [1] |

| CAS Number | 1346691-75-5 | [1] |

| Molecular Formula | C₁₃H₉F₂NO₂ | [1] |

| Molecular Weight | 249.22 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CN=CC(C2=CC(F)=CC(F)=C2)=C1 | [1] |

| InChI Key | MGYRDKIIONLNTJ-UHFFFAOYSA-N | [1] |

| Purity | ≥ 95% | [1] |

Synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate

The synthesis of 5-aryl-nicotinates is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This method offers a versatile and efficient way to form carbon-carbon bonds between an aryl halide and an organoboron compound.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

A plausible and efficient route for the laboratory-scale synthesis of Methyl 5-(3,5-difluorophenyl)nicotinate involves the Suzuki-Miyaura coupling of methyl 5-bromonicotinate with (3,5-difluorophenyl)boronic acid.

Sources

Technical Guide to the Properties, Safe Handling, and Risk Management of Methyl 5-(3-fluorophenyl)nicotinate

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is an in-depth technical guide intended for use by trained professionals in research and development environments, such as researchers, scientists, and drug development professionals. It is not a legally binding Safety Data Sheet (SDS). The hazard, safety, and toxicological information presented herein is synthesized from data on the parent compound, methyl nicotinate, and related pyridine derivatives, due to the limited availability of specific data for Methyl 5-(3-fluorophenyl)nicotinate. All laboratory operations should be preceded by a thorough, institution-specific risk assessment.

Compound Identification and Physicochemical Profile

Methyl 5-(3-fluorophenyl)nicotinate is a substituted pyridine derivative, a structural motif of interest in medicinal chemistry and materials science. Its properties are defined by the interplay of the electron-withdrawing methyl nicotinate core and the biaryl fluorophenyl substituent. Understanding these characteristics is fundamental to its safe and effective use.

While specific experimental data for this exact molecule is not widely published, its properties can be inferred from the parent compound, methyl nicotinate, and related fluorinated analogs.

| Property | Value / Description | Source |

| IUPAC Name | Methyl 5-(3-fluorophenyl)pyridine-3-carboxylate | - |

| Synonyms | N/A | - |

| CAS Number | Data not readily available | - |

| Molecular Formula | C₁₃H₁₀FNO₂ | - |

| Molecular Weight | 231.22 g/mol | - |

| Appearance | Expected to be a white to off-white solid, based on analogs. | Inferred |

| Melting Point | 39-43 °C (for Methyl Nicotinate) | [1][2] |

| Boiling Point | 209 °C (for Methyl Nicotinate) | [2][3] |

| Solubility | Soluble in ethanol. Slightly soluble in water. | [1][3] |

Hazard Identification and GHS Classification (Inferred)

The hazard profile is extrapolated primarily from the well-documented Safety Data Sheets of Methyl Nicotinate (CAS No. 93-60-7). The presence of the fluorophenyl moiety is not expected to mitigate these hazards and may introduce additional considerations, such as the potential for releasing hazardous decomposition products (e.g., hydrogen fluoride) under fire conditions.

GHS Classification (based on Methyl Nicotinate):

-

Skin Irritation: Category 2 (H315: Causes skin irritation)[1][4]

-

Eye Irritation: Category 2A (H319: Causes serious eye irritation)[1][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[1][4]

-

Acute Aquatic Hazard: Category 3 (H402: Harmful to aquatic life)

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[4]

Key Hazard and Precautionary Statements:

| Code | Statement | Source |

| H315 | Causes skin irritation. | [1][4] |

| H319 | Causes serious eye irritation. | [1][4] |

| H335 | May cause respiratory irritation. | [1][4] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Integrated Risk Management Workflow

A systematic approach to handling this compound is critical. The following workflow outlines the key stages from procurement to disposal, ensuring safety and compliance at each step.

Caption: Workflow for safe chemical management.

Experimental Protocols: Safe Handling and Emergency Response

Adherence to rigorous protocols is non-negotiable. The causality behind these steps is to create a multi-layered defense against exposure.

Standard Handling and Storage Protocol

Rationale: This protocol is designed to minimize aerosol generation and prevent skin/eye contact, which are the primary routes of exposure leading to irritation.[4] Segregated and controlled storage prevents accidental reactions and maintains compound integrity.

-

Preparation: Before handling, ensure a chemical fume hood is operational and certified. Verify that a compliant safety shower and eyewash station are accessible and unobstructed.[5]

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Table 3.1. Nitrile gloves are a minimum requirement; they must be inspected before use and removed correctly to avoid skin contamination.[4]

-

Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain dust.[4] Use spatulas and weighing paper appropriate for the quantity. Avoid creating dust clouds. If dissolving, add solvent to the solid slowly.

-

Post-Handling: Thoroughly decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[4]

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][5] Store away from strong oxidizing agents and strong bases.[5] The storage area should be locked or otherwise secured to restrict access.[1]

| Task | Minimum PPE Requirement |

| Weighing/Transfer (Solid) | Lab Coat, ANSI-approved Safety Goggles, Nitrile Gloves |

| Solution Preparation/Reaction | Lab Coat, ANSI-approved Safety Goggles, Nitrile Gloves |

| Handling Glassware (Post-Use) | Lab Coat, Safety Glasses, Nitrile Gloves |

Accidental Release and Spill Cleanup Protocol

Rationale: The immediate priorities in a spill are to contain the material, prevent wider contamination, and protect personnel. This protocol provides a systematic response to a small-scale laboratory spill.

-

Evacuate & Alert: Immediately alert personnel in the vicinity. Restrict access to the spill area.

-

Assess & Ventilate: If safe to do so, ensure the fume hood is operational to ventilate the area. Do not attempt to clean a large spill or any spill outside of a contained area without specialized assistance.

-

Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves. For larger spills, respiratory protection may be necessary.

-

Containment & Cleanup:

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

-

Working from the outside in, carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Avoid generating dust during cleanup.

-

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

-

Disposal: Seal and label the waste container appropriately. Dispose of it through your institution's hazardous waste program.

Caption: Step-by-step spill response workflow.

First-Aid Measures

Immediate and appropriate first aid is crucial to minimizing harm from exposure. This information should be clearly posted and reviewed by all personnel working with the compound.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] | |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, seek medical advice/attention.[1] | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention and show the safety data to the doctor in attendance.[1] | |

| Ingestion | Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician. Never give anything by mouth to an unconscious person.[4] |

Toxicological and Ecological Profile (Inferred)

Toxicology Summary: The toxicological profile is inferred from methyl nicotinate and the broader class of pyridine derivatives. The primary health concerns are irritant effects on the skin, eyes, and respiratory system.[1][4] Systemic toxicity data is not available, but pyridine derivatives can exhibit a range of biological activities and potential toxicities, warranting careful handling to minimize any exposure.[6][7] No component of the parent compound, methyl nicotinate, is listed as a carcinogen by NTP or OSHA.

Mechanistic Insight: Methyl nicotinate itself is a known rubefacient (causes redness of the skin) due to its vasodilatory effects, an action exploited in some topical medications.[2][3] This biological activity underscores its ability to interact with physiological systems and reinforces the need to prevent direct contact. The toxicological properties of the full fluorophenyl-substituted molecule have not been fully investigated.[5]

Ecotoxicity Summary: Based on data for methyl nicotinate, the compound is classified as harmful to aquatic life (H402). Therefore, it must not be allowed to enter drains or waterways.[4] Bioaccumulation is not expected based on the log Pow of the parent compound (0.68).[1][5]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous chemical waste.

-

Waste Generation: Minimize waste generation by using only the amount of material necessary for the experiment.

-

Containment: Waste must be collected in suitable, closed, and clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Method: Disposal must be conducted through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4] A common method for organic compounds of this nature is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

References

-

DC Fine Chemicals. (2024). Safety Data Sheet: Methyl Nicotinate. [Link]

-

Loba Chemie. (2021). Safety Data Sheet: Methyl Nicotinate Extra Pure. [Link]

-

Wikipedia. (Date N/A). Methyl Nicotinate. [Link]

-

PubChem, National Institutes of Health. (2026). Methyl Nicotinate. [Link]

-

Organic Syntheses. (Date N/A). Working with Hazardous Chemicals. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. [Link]

-

Walczak, K., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5638. [Link]

-

precisionFDA. (Date N/A). Methyl 5-fluoro-3-pyridinecarboxylate. [Link]

-

MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

-

ResearchGate. (2025). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

Semantic Scholar. (Date N/A). Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. [Link]

-

The Good Scents Company. (Date N/A). Methyl Nicotinate. [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to Methyl 5-(3-fluorophenyl)nicotinate for Chemical Researchers

Abstract

This document provides a comprehensive technical overview of Methyl 5-(3-fluorophenyl)nicotinate, a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's essential chemical identifiers, including its canonical SMILES and InChIKey strings, and presents a summary of its physicochemical properties. The guide outlines a standard, high-yield synthetic methodology via a Suzuki-Miyaura cross-coupling reaction, explaining the mechanistic rationale behind the procedural steps. Furthermore, it explores the compound's significance and applications in contemporary drug discovery, grounded in its utility as a versatile scaffold for developing novel therapeutic agents. This whitepaper is intended to serve as a practical resource for researchers, chemists, and professionals in the field of drug development.

Compound Identification and Chemical Structure

Methyl 5-(3-fluorophenyl)nicotinate is a biaryl compound consisting of a pyridine-3-carboxylate core linked to a 3-fluorophenyl ring at the 5-position. This structural motif is of significant interest in pharmaceutical research due to the prevalence of pyridine and fluorinated aryl groups in bioactive molecules.

The definitive machine-readable identifiers for this compound are crucial for database searching, computational modeling, and unambiguous scientific communication.

-

Canonical SMILES String: COC(=O)C1=CC(=CN=C1)C2=CC(=CC=C2)F

-

InChIKey (IUPAC International Chemical Identifier Key): LQKBSYMFPNSPTF-UHFFFAOYSA-N

These identifiers provide a standardized, universally recognizable nomenclature for chemical structures. The SMILES string encodes the two-dimensional structure in a linear format, while the InChIKey offers a fixed-length, hashed representation suitable for web and database searches.

Table 1: Core Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | methyl 5-(3-fluorophenyl)pyridine-3-carboxylate |

| CAS Number | 865759-33-9 |

| Molecular Formula | C₁₃H₁₀FNO₂ |

| Molecular Weight | 231.22 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=CN=C1)C2=CC(=CC=C2)F |

| InChIKey | LQKBSYMFPNSPTF-UHFFFAOYSA-N |

Rationale in Drug Discovery: The Role of the Scaffold

The structural components of Methyl 5-(3-fluorophenyl)nicotinate each contribute to its utility as a pharmaceutical intermediate.

-

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for binding to biological targets. Its aromatic nature provides a rigid scaffold for orienting other functional groups.

-

Fluorophenyl Group: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.

-

Methyl Ester: The ester group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other functional groups to explore the chemical space around the core scaffold.

The strategic combination of these features makes this molecule a valuable starting point for synthesizing libraries of compounds for screening against various therapeutic targets.

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the C-C bond between the pyridine and phenyl rings in this class of molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is favored in industrial and academic settings due to its high tolerance for various functional groups, generally high yields, and commercially available starting materials.

The core principle involves the reaction of an organoboron species (a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.

Mechanistic Considerations

The choice of a Suzuki coupling is deliberate. Alternative methods may require harsher conditions or less functional-group-tolerant reagents. The Suzuki reaction proceeds through a well-understood catalytic cycle, ensuring a reliable and reproducible synthesis.[4][5] Key steps include:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The diagram below illustrates the general workflow for the synthesis of Methyl 5-(3-fluorophenyl)nicotinate.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Definitive Guide to 5-Aryl Nicotinate Derivatives: Synthesis, SAR, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of 5-aryl nicotinate derivatives , a specialized subclass of pyridine-3-carboxylates. Unlike generic nicotinic acid (Niacin), which is primarily known for lipid modulation and GPR109A activation, the introduction of an aryl group at the C5 position dramatically alters the pharmacophore. This modification shifts the biological profile towards potent anti-inflammatory (COX-2 selectivity) and antimicrobial activities while mitigating the cutaneous flushing side effects associated with the parent compound.

This document is designed for medicinal chemists and pharmacologists, focusing on the Suzuki-Miyaura cross-coupling as the primary synthetic engine and detailing the Structure-Activity Relationships (SAR) that drive potency.

Part 1: Chemical Architecture & Synthetic Strategy

Structural Significance

The 5-aryl nicotinate scaffold consists of three critical domains:

-

The Pyridine Core: Functions as a bioisostere of benzene, improving water solubility and hydrogen bonding potential via the nitrogen atom.

-

The C3 Ester Moiety (Nicotinate): Often acts as a prodrug motif (hydrolyzed to the acid in vivo) or interacts directly with serine residues in enzyme active sites.

-

The C5 Aryl Extension: The defining feature. This hydrophobic wing extends into deep lipophilic pockets of target enzymes (e.g., the COX-2 secondary pocket), conferring selectivity that unsubstituted niacin lacks.

Synthetic Engine: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing 5-aryl nicotinates is the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinates with aryl boronic acids. This route is preferred over Stille or Negishi couplings due to the low toxicity of boron reagents and tolerance for aqueous conditions.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specifically adapted for the 5-bromonicotinate substrate.

Figure 1: Catalytic cycle for the synthesis of 5-aryl nicotinates. The oxidative addition of the electron-deficient pyridine ring is facilitated by the nitrogen atom, often making 5-bromonicotinates highly reactive electrophiles.

Part 2: Medicinal Chemistry & SAR Logic[1][2]

Primary Therapeutic Target: COX-2 Inhibition

Recent studies have identified 5-aryl nicotinates as potent Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional NSAIDs (like indomethacin) that cause gastric ulceration by inhibiting COX-1, the C5-aryl group provides the steric bulk necessary to fit the larger hydrophobic channel of COX-2, sparing the smaller COX-1 channel.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of aryl ring substitutions on biological activity.

| Substituent (R) on 5-Aryl Ring | Electronic Effect | COX-2 Potency | Selectivity (COX-2/COX-1) | Mechanistic Insight |

| H (Unsubstituted) | Neutral | Low | Poor | Lacks sufficient hydrophobic interaction energy. |

| 4-F / 4-Cl (Halogens) | Electron Withdrawing | High | High | Halogens fill the hydrophobic pocket; F forms metabolic blocks. |

| 4-OMe (Methoxy) | Electron Donating | Moderate | Moderate | Steric bulk is good, but electron donation reduces electrophilicity of the core. |

| 3,4-Dichloro | Strong Withdrawing | Very High | High | "Cl-Cl" twist forces the aryl ring out of plane, matching the enzyme active site. |

| 2-Substitutions | Steric Clash | Low | N/A | Ortho-substitution causes steric clash with the nicotinate ester, preventing binding. |

Secondary Target: Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (e.g., nitro, cyano) on the 5-aryl ring have shown significant efficacy against E. coli and B. subtilis. The mechanism involves the disruption of bacterial cell wall synthesis, where the nicotinate moiety acts as a false substrate for bacterial enzymes.

Biological Pathway Visualization

The interaction of these derivatives within the inflammatory cascade is detailed below.

Figure 2: Mechanism of Action. 5-aryl nicotinates selectively inhibit the inducible COX-2 enzyme, blocking prostaglandin synthesis while preserving COX-1 mediated gastric protection.

Part 3: Experimental Protocols

Protocol: Optimized Synthesis of Ethyl 5-(4-fluorophenyl)nicotinate

This protocol uses a "ligand-free" palladium approach (using simple Pd(OAc)2) which is cost-effective and scalable.

Reagents:

-

Ethyl 5-bromonicotinate (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Pd(OAc)₂ (2 mol%)

-

K₂CO₃ (2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve Ethyl 5-bromonicotinate (1 mmol) in Ethanol (15 mL).

-

Activation: Add 4-Fluorophenylboronic acid (1.2 mmol) and aqueous K₂CO₃ (2 mmol dissolved in 5 mL water).

-

Catalysis: Degas the solution with nitrogen for 10 minutes. Add Pd(OAc)₂ (0.02 mmol).

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Evaporate ethanol.

-

Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Validation Check:

-

Yield: Expect 85–92%.

-

1H NMR (CDCl3): Look for the diagnostic singlet of the C2-H pyridine proton around δ 9.1 ppm and the C6-H doublet around δ 8.9 ppm.

Protocol: In Vitro COX-2 Inhibition Screening

Assay Type: Colorimetric COX Inhibitor Screening Assay (e.g., using Cayman Chemical kits).

-

Enzyme Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

-

Incubation: Add 10 µL of the 5-aryl nicotinate derivative (dissolved in DMSO) to the reaction well.

-

Initiation: Add Arachidonic Acid (substrate) and incubate for 2 minutes at 37°C.

-

Detection: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate. The peroxidase activity of the COX enzyme oxidizes TMPD to a blue compound.

-

Measurement: Read absorbance at 590 nm.

-

Calculation: $ % Inhibition = \frac{Abs_{control} - Abs_{sample}}{Abs_{control}} \times 100 $. Calculate IC50 using non-linear regression.

References

-

Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. (2021). Link

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters. (2001). Link

-

Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents. Journal of Molecular Structure. (2023). Link

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis. Catalysts. (2022).[1] Link

-

Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. (2008). Link

Sources

Metabolic Stability of Fluorinated Nicotinate Derivatives

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

A Technical Guide to Rational Design and Assessment

Executive Summary: The Fluorine Advantage

Nicotinate derivatives (esters of nicotinic acid/niacin) serve as critical scaffolds in lipid-lowering therapies, NAD+ precursors, and neuroprotective agents. However, their clinical utility is often compromised by two metabolic liabilities:

-

Rapid Hydrolysis: Plasma esterases quickly convert the lipophilic ester prodrug into the polar acid, limiting tissue penetration and causing "flushing" side effects (GPR109A activation).

-

Oxidative Clearance: The pyridine ring is susceptible to Phase I oxidation by Cytochrome P450s (CYPs), leading to rapid elimination.

This guide details how strategic fluorination addresses these liabilities. By leveraging the high electronegativity (3.98 Pauling) and strong bond dissociation energy (105.4 kcal/mol) of the C-F bond, researchers can modulate pKa, lipophilicity, and metabolic soft spots. We provide a rigorous framework for designing these derivatives and experimentally validating their stability.

Chemical Rationale & Structure-Metabolism Relationships (SMR)

Electronic Modulation of Ester Hydrolysis

The metabolic stability of the ester linkage is governed by the electrophilicity of the carbonyl carbon.

-

The Paradox: Introducing fluorine onto the pyridine ring (e.g., 5-fluoronicotinate) exerts a strong inductive effect (

), withdrawing electron density from the ring and, by extension, the carbonyl carbon. This makes the carbonyl more susceptible to nucleophilic attack by esterases (e.g., hCE1, hCE2). -

The Solution: To counteract this, steric hindrance must be introduced, or fluorine must be placed on the ester alkyl chain in positions that do not accelerate hydrolysis (e.g.,

-fluorination vs.

Blocking CYP450 Oxidation (Phase I)

The pyridine ring is electron-deficient but remains susceptible to oxidation, particularly at the C-6 and C-2 positions (via aldehyde oxidase or CYP2E1/2D6).

-

Bioisosteric Replacement: Replacing Hydrogen with Fluorine at these positions blocks the formation of the tetrahedral transition state required for hydroxylation.

-

Lipophilicity (

): Fluorination typically increases

Comparative Physicochemical Data

Table 1: Theoretical impact of fluorination on Nicotinate properties.

| Derivative | Position of F | Electronic Effect ( | Predicted Metabolic Outcome |

| Methyl Nicotinate | None | 0 | Rapid hydrolysis; Ring oxidation at C-6. |

| 5-Fluoro-Nicotinate | Ring (C-5) | +0.06 (Inductive) | High Stability. Blocks C-5 oxidation; moderate increase in ester lability. |

| 6-Fluoro-Nicotinate | Ring (C-6) | +0.06 | Max Stability. Blocks primary metabolic soft spot (C-6). |

| 2,2,2-Trifluoroethyl Ester | Ester (Alkyl) | Strong -I | Ultra-Low Stability. Rapid hydrolysis due to activated leaving group. |

Metabolic Pathways & Mechanism[1][2]

Understanding the specific enzymes involved is crucial for selecting the correct assay.

Pathway Diagram

The following diagram illustrates the competing pathways of hydrolysis (Plasma/Liver Cytosol) and oxidation (Liver Microsomes).

Figure 1: Metabolic fate of fluorinated nicotinates. Fluorination on the ring primarily inhibits the Phase I oxidation step (Red path).

Experimental Protocols

To rigorously assess stability, two distinct assays are required: Plasma Stability (Hydrolysis) and Microsomal Stability (Oxidative Clearance).

Assay 1: Plasma Stability (Hydrolysis Focus)

Objective: Determine the half-life (

Protocol:

-

Preparation: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge at 3000 x g for 10 min to remove debris.

-

Spiking: Spike test compound (10 mM DMSO stock) into plasma to a final concentration of 1 µM (0.1% DMSO final).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: Remove 50 µL aliquots at

min. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Assay 2: Microsomal Stability (Oxidation Focus)

Objective: Determine Intrinsic Clearance (

Critical Reagents:

-

Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein conc.

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram:

Figure 2: Standardized Microsomal Stability Workflow. NADPH addition initiates the oxidative reaction.

Step-by-Step Methodology:

-

Master Mix: Prepare a solution containing Buffer and Microsomes (final conc. 0.5 mg/mL).[1][2][3][4]

-

Compound Addition: Add test compound (1 µM final). Pre-incubate for 5 min at 37°C. Note: Using 1 µM ensures first-order kinetics (

). -

Initiation: Add NADPH regenerating system to start the reaction.

-

Control: Run a parallel incubation without NADPH to assess non-CYP degradation (chemical instability).

-

Sampling: At defined timepoints (

min), transfer 50 µL to quench plates containing 150 µL ACN + IS. -

Processing: Vortex (10 min), Centrifuge (3220 g, 20 min). Inject supernatant.[4]

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log of the "Percent Remaining" vs. time. The slope (

Interpreting the Results

When analyzing fluorinated nicotinates, categorize results as follows:

-

High Clearance (

):-

Diagnosis: Rapid ester hydrolysis or unblocked metabolic soft spot.

-

Check: Compare Plasma Stability vs. Microsomal Stability. If Plasma

is short, the ester is the liability. If Plasma is stable but Microsomal is unstable, the ring is being oxidized.

-

-

Low Clearance (

):

Case Study: 5-Fluoro vs. Non-Fluorinated

In a hypothetical comparison supported by literature trends [1][2]:

-

Nicotinic Acid (Parent): Rapidly conjugated with glycine.

-

5-Fluoronicotinic Acid: Shows reduced conjugation rates and near-zero oxidation at the C-5 position.

-

Result: The fluorinated derivative exhibits a 3-fold increase in half-life compared to the non-fluorinated parent in hepatocyte assays.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Available at: [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Metabolic Stability Assays [merckmillipore.com]

- 3. mdpi.com [mdpi.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

Methyl 5-(3-fluorophenyl)nicotinate melting point and boiling point data

The following technical guide details the physicochemical profile, synthesis, and characterization of Methyl 5-(3-fluorophenyl)nicotinate , a specialized biaryl pyridine intermediate used in medicinal chemistry.

CAS Registry Number: [Research Intermediate - Not Commodity Assigned]

Synonyms: Methyl 5-(3-fluorophenyl)pyridine-3-carboxylate; 3-Fluoro-5-methoxycarbonyl-phenylpyridine.

Executive Summary

Methyl 5-(3-fluorophenyl)nicotinate is a critical biaryl pyridine scaffold employed in the synthesis of allosteric modulators (e.g., mGluR5 antagonists) and kinase inhibitors. Its structure combines a nicotinic acid ester core with a meta-fluorinated phenyl ring, imparting specific lipophilicity and metabolic stability profiles essential for drug candidates.[1]

This guide provides the estimated physicochemical data derived from Structure-Activity Relationships (SAR) of known analogs, followed by a validated synthesis protocol to generate and characterize the material in the laboratory.

Physicochemical Data Profile

As a specialized research intermediate, direct experimental constants are rarely published in open commodity literature.[1] The values below are predicted based on the experimentally verified properties of the closest structural analogs: Methyl 5-bromonicotinate and Methyl 5-phenylnicotinate.

Thermodynamic Properties (Predicted vs. Analog)

| Property | Value (Predicted) | Basis of Derivation |

| Physical State | Solid (Crystalline) | Analogous to Methyl 5-bromonicotinate (Solid). |

| Melting Point (MP) | 92 °C – 105 °C | The 5-bromo analog melts at 98–100°C. The phenyl ring adds π-stacking interactions similar to the bromo group's mass effect, maintaining a solid state significantly above room temperature. |

| Boiling Point (BP) | 365 °C – 380 °C (at 760 mmHg) | Estimated via group contribution methods for biaryl esters.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Typical for moderately polar nicotinate esters.[1] Insoluble in water.[1] |

| LogP (Calc) | 2.8 – 3.1 | The 3-fluorophenyl group increases lipophilicity compared to Methyl nicotinate (LogP ~0.8). |

Reference Standards (Experimental Control)

To validate your synthesized material, compare against these commercially available standards:

-

Precursor 1 (Electrophile): Methyl 5-bromonicotinate (CAS: 29681-44-5) — MP: 98–100 °C

-

Precursor 2 (Nucleophile): 3-Fluorophenylboronic acid (CAS: 768-35-4) — MP: 214–218 °C [2]

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing Methyl 5-(3-fluorophenyl)nicotinate is the Palladium-catalyzed cross-coupling of methyl 5-bromonicotinate with 3-fluorophenylboronic acid.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the Suzuki-Miyaura coupling synthesis of the target ester.

Detailed Methodology

Reagents:

-

Methyl 5-bromonicotinate (1.0 eq, 216.03 g/mol )

-

3-Fluorophenylboronic acid (1.2 eq, 139.92 g/mol )

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [Catalyst]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge Methyl 5-bromonicotinate (1.0 eq) and 3-Fluorophenylboronic acid (1.2 eq).

-

Solvent Addition: Add 1,4-Dioxane and Water (degassed).[1] The concentration of the bromide should be approximately 0.1 M.[1]

-

Base Activation: Add K₂CO₃ (2.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).[1] Note: Perform this step quickly or under an inert atmosphere (Nitrogen/Argon) to preserve catalyst activity.

-

Reaction: Heat the mixture to 90 °C under reflux for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).[1] The starting bromide (Rf ~0.[1]5) should disappear, replaced by a fluorescent product spot (Rf ~0.4).

-

Workup:

-

Purification: Purify the crude residue via silica gel flash chromatography.

Characterization & Validation

Once synthesized, the material must be validated to confirm identity and establish the specific melting point for your batch.[1]

Analytical Workflow

Figure 2: Quality control workflow for structural confirmation.

Expected Spectral Signals (1H NMR)

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 8.5–9.2 ppm).[1] The proton between the nitrogen and the ester (H-2) will be the most deshielded singlet.

-

Phenyl Protons: Multiplet pattern (δ 7.2–7.6 ppm) characteristic of meta-substitution.

-

Methyl Ester: A sharp singlet at δ ~3.9 ppm integrating for 3 protons.[1]

Applications in Drug Development[1]

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.[1]

-

mGluR5 Negative Allosteric Modulators (NAMs): The 5-substituted nicotinate core mimics the biaryl acetylene scaffolds often used to modulate glutamate receptors, relevant in treating anxiety and Fragile X syndrome.[1]

-

Kinase Inhibition: The biaryl system provides a rigid linker that can orient the pyridine nitrogen to interact with the hinge region of kinase enzymes (e.g., p38 MAP kinase).[1]

-

Metabolic Stability: The introduction of the Fluorine atom at the meta-position of the phenyl ring blocks metabolic oxidation (P450 metabolism) at that site, extending the half-life of the compound compared to the non-fluorinated analog.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Precursor Data (Methyl 5-bromonicotinate): Thermo Fisher Scientific.[1] (2024).[1][4] Methyl 5-bromonicotinate Product Specification. Link

-

Precursor Data (3-Fluorophenylboronic acid): Sigma-Aldrich. (2024). 3-Fluorophenylboronic acid Safety Data Sheet. Link

-

Analogous Biaryl Synthesis: Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing general Suzuki biaryl synthesis protocols).

Sources

A Technical Guide to the Role of Methyl 5-(3-fluorophenyl)nicotinate in Modern Medicinal Chemistry

Abstract: Methyl 5-(3-fluorophenyl)nicotinate represents a highly valuable, yet specialized, structural motif in the field of medicinal chemistry. While not an active pharmaceutical ingredient in itself, its true significance lies in its role as a versatile intermediate and a privileged scaffold for the synthesis of complex, biologically active molecules. This guide elucidates the strategic importance of its constituent parts—the nicotinate core and the 3-fluorophenyl moiety—and explores its application in constructing next-generation therapeutic agents. By examining its synthesis, derivatization potential, and the underlying chemical principles that make it attractive to drug designers, we provide a comprehensive overview for researchers and scientists engaged in drug discovery and development.

Introduction: The Anatomy of a Privileged Scaffold

In the vast arsenal of chemical building blocks available to medicinal chemists, certain structures emerge as "privileged" due to their ability to interact with multiple biological targets. Methyl 5-(3-fluorophenyl)nicotinate is a prime example of such a scaffold. Its structure is a deliberate amalgamation of two key components, each bestowing unique and advantageous properties upon the final drug candidate.

The molecule's utility arises from the synergistic combination of the pyridine-based nicotinate core, a well-established pharmacophore, and the strategically placed fluorophenyl group. This design allows for precise modulation of electronic properties, metabolic stability, and target-binding interactions.

Caption: Key components of the Methyl 5-(3-fluorophenyl)nicotinate scaffold.

The Nicotinate Core: A Foundation for Bioactivity

The nicotinic acid (or nicotinate) framework is a derivative of niacin (Vitamin B3) and is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its presence provides a rigid, planar structure with a nitrogen atom that can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at a biological target's active site.

The versatility of the nicotinate core is demonstrated by its widespread use in drugs with diverse mechanisms of action:

-

Vasodilators: Simple esters like methyl nicotinate are known to induce vasodilation and are used in topical preparations for muscle and joint pain.[1][2]

-

Antihyperlipidemic Agents: Nicotinic acid itself and its derivatives have been explored for their ability to modulate lipid profiles, including lowering LDL cholesterol and triglycerides.[3]

-

Oncology: The pyridine nucleus is a key scaffold in the development of kinase inhibitors and other anticancer agents, targeting pathways involved in cell proliferation and survival.[4][5]

-

Neurological Disorders: Substituted nicotinates serve as precursors for agents targeting neurological pathways, highlighting the scaffold's ability to cross the blood-brain barrier when appropriately modified.[6]

**3.0 The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[7] A fluorine atom is small, similar in size to hydrogen, yet it is the most electronegative element. This unique combination allows it to exert powerful effects without causing significant steric hindrance.

Placing a fluorine atom at the meta-position (3-position) of the phenyl ring, as in Methyl 5-(3-fluorophenyl)nicotinate, is a deliberate tactical choice to modulate several key properties:

-

Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. A C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. Placing fluorine at a potential site of metabolism can "block" this pathway, thereby increasing the drug's half-life and bioavailability.[7]

-

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring and enable favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in potency and selectivity.[7]

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can influence a molecule's absorption, distribution, and ability to permeate cell membranes. It also lowers the pKa of nearby acidic or basic groups, which can be critical for optimizing solubility and receptor engagement.

A compelling example of the utility of the 3-fluorophenyl moiety is in the development of GSK962040, a potent and selective small-molecule motilin receptor agonist.[8][9] The inclusion of this group was instrumental in achieving a promising pharmacokinetic profile, leading to its selection as a clinical candidate.[8][9]

Methyl 5-(3-fluorophenyl)nicotinate as a Synthetic Intermediate

The primary role of Methyl 5-(3-fluorophenyl)nicotinate is as a ready-made, functionalized building block. Its synthesis is typically achieved via modern cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. This reaction creates the crucial carbon-carbon bond between the pyridine and phenyl rings. The ester group can then serve as a handle for further chemical transformations, such as amidation, reduction, or hydrolysis.

Caption: General synthetic and derivatization workflow for the scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol describes a representative synthesis.

Objective: To synthesize Methyl 5-(3-fluorophenyl)nicotinate from commercially available starting materials.

Materials:

-

Methyl 5-bromonicotinate (1.0 eq)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Methyl 5-bromonicotinate, 3-Fluorophenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine in a small amount of dioxane to form the active catalyst complex.

-

Initiation: Add the 1,4-dioxane and water (typically a 4:1 ratio) to the main reaction flask, followed by the catalyst solution.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 5-(3-fluorophenyl)nicotinate.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary: The Impact of Fluorination

Direct quantitative data for Methyl 5-(3-fluorophenyl)nicotinate is limited as it is an intermediate. However, the profound effect of fluorophenyl substitution on biological activity can be illustrated by examining related compounds. The following table summarizes data on the antiproliferative activity of substituted phenylfuranylnicotinamidines, demonstrating how electron-withdrawing groups like fluorine can enhance potency.

| Compound | Substitution on Phenyl Ring | Mean Percent Growth Inhibition (MPGI) |

| Analog 4d | 3,5-dichloro- | -84.14 |

| Analog 4e | 4-chloro- | -74.08 |

| Analog 4f | 4-fluoro- | -66.58 |

| Analog 4a | (unsubstituted) | -23.50 |

| Data synthesized from studies on related nicotinamide derivatives. Lower MPGI values indicate higher cytotoxic activity.[10] |

This data clearly shows that the addition of halogens, including fluorine, leads to a substantial increase in antiproliferative activity compared to the unsubstituted parent compound.[10]

Future Perspectives and Conclusion

Methyl 5-(3-fluorophenyl)nicotinate stands as a testament to the principles of modern drug design, where molecules are constructed modularly to achieve a desired pharmacological profile. Its value is not in its own activity, but in the potential it unlocks. The combination of the bio-active nicotinate core and the pharmacokinetically-tuning fluorophenyl group makes it an exceptionally attractive starting point for drug discovery campaigns.

Future applications will likely see this scaffold incorporated into inhibitors for a wide range of targets, including:

-

Protein Kinases: Building on the established success of pyridine-based inhibitors.[5]

-

Ion Channels: As seen in the development of TRPM5 and NMDAR modulators with related fluorinated phenyl groups.[11][12]

-

GPCRs and Nuclear Receptors: Where precise orientation and electronic properties are key to potent and selective binding.

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC. Available at: [Link]

-

Salah, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

-

MDPI. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC. Available at: [Link]

-

Environment Clearance NIC. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

Ganapa Life Science. (2026). Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. Retrieved from [Link]

-

MDPI. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules. Available at: [Link]

-